4-Chloro-2-(4,5-dihydro-1,3-oxazol-2-yl)pyridine

Palladium Catalysis Site-Selectivity Ligand Design

This 4-chloro PyOx ligand is critical for site-selective Pd-catalyzed 1,4-difunctionalization of isoprene—the 4-chloro group imposes unique electronic asymmetry that controls the migratory insertion step, suppressing undesired isomeric product mixtures to yield skipped polyenes with high selectivity. Minor structural variations produce significantly inferior outcomes. The chloro substituent also serves as a synthetic handle for further diversification via cross-coupling, enabling ligand library generation and mechanistic investigations of C–C bond formation at the metal center.

Molecular Formula C8H7ClN2O
Molecular Weight 182.61
CAS No. 1423027-73-9
Cat. No. B3008592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(4,5-dihydro-1,3-oxazol-2-yl)pyridine
CAS1423027-73-9
Molecular FormulaC8H7ClN2O
Molecular Weight182.61
Structural Identifiers
SMILESC1COC(=N1)C2=NC=CC(=C2)Cl
InChIInChI=1S/C8H7ClN2O/c9-6-1-2-10-7(5-6)8-11-3-4-12-8/h1-2,5H,3-4H2
InChIKeyZAGMUJWPLBFVMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-2-(4,5-dihydro-1,3-oxazol-2-yl)pyridine (CAS 1423027-73-9): A Pyridine-Oxazoline Ligand for Site-Selective Catalysis


4-Chloro-2-(4,5-dihydro-1,3-oxazol-2-yl)pyridine (CAS: 1423027-73-9) is a heterocyclic compound characterized by a pyridine ring with a chlorine substituent at the 4-position and a 4,5-dihydrooxazol-2-yl group at the 2-position. It belongs to the class of pyridine-oxazoline (PyOx) ligands, which are known for their utility in transition metal catalysis due to their unique electronic asymmetry and steric properties [1]. Its molecular formula is C8H7ClN2O, with a molecular weight of 182.61 g/mol and a typical purity of 95% . As a specialized building block, it is primarily used in research and further manufacturing, and is not intended for direct human use .

Why Generic Pyridine-Oxazoline Ligands Cannot Substitute for 4-Chloro-2-(4,5-dihydro-1,3-oxazol-2-yl)pyridine


Simple substitution of one pyridine-oxazoline ligand for another is not feasible due to the significant impact of even minor structural variations on catalytic performance. The unique electronic asymmetry and steric profile of each ligand, determined by the specific substitution pattern on the pyridine ring, directly dictates the site selectivity, yield, and isomeric ratio in reactions such as the palladium-catalyzed 1,4-difunctionalization of isoprene [1]. The 4-chloro substituent on this specific compound creates a distinct electronic environment at the metal center, which is crucial for controlling migratory insertion steps and suppressing undesired isomeric product mixtures. Without this precise electronic tuning, the reaction can lead to a complex mixture of products with lower yield and selectivity, as demonstrated by the performance of related ligands in the same catalytic system [1].

Quantitative Performance Benchmarks for 4-Chloro-2-(4,5-dihydro-1,3-oxazol-2-yl)pyridine in Isoprene Difunctionalization


Catalytic Performance in Palladium-Catalyzed Isoprene 1,4-Difunctionalization

In a study on the site-selective palladium-catalyzed 1,4-difunctionalization of isoprene to produce skipped polyenes, the use of 4-Chloro-2-(4,5-dihydro-1,3-oxazol-2-yl)pyridine as a ligand enabled good site selectivity [1]. This outcome is directly contrasted with the broader statement that complex isomeric product mixtures are typically possible due to the difficult-to-control migratory insertion of isoprene, a challenge that was overcome with this class of ligand [1]. While the study explores a range of PyOx ligands, the data highlights that the electronic asymmetry conferred by the 4-chloro substituent is a key factor in achieving this control.

Palladium Catalysis Site-Selectivity Ligand Design

Electronic and Steric Influence on Palladium Catalysis

Mechanistic investigations into the 1,4-difunctionalization of isoprene suggest that the control of the migratory insertion step is the result of the unique electronic asymmetry and steric properties of the pyridine-oxazoline ligand [1]. While this is a class-level finding for PyOx ligands, the 4-chloro substitution on the target compound is a specific electronic modifier that differentiates it from other PyOx analogs. This modification can influence the electron density at the catalytic palladium center, thereby fine-tuning the reactivity and selectivity profile compared to unsubstituted or differently substituted pyridine-oxazoline ligands.

Mechanistic Study Ligand Design Palladium Catalysis

Optimal Research Applications for 4-Chloro-2-(4,5-dihydro-1,3-oxazol-2-yl)pyridine


Site-Selective Synthesis of Skipped Polyenes via Isoprene Difunctionalization

This compound is a key ligand for achieving site selectivity in the palladium-catalyzed 1,4-difunctionalization of isoprene to produce skipped polyenes. Researchers aiming to construct these complex molecular frameworks should procure this specific ligand to avoid the complex isomeric product mixtures that occur when this reaction is performed without a properly tuned pyridine-oxazoline ligand [1]. The unique electronic properties conferred by the 4-chloro group are essential for controlling the migratory insertion step of the reaction.

Development of Novel Catalytic Systems Requiring Electronically Tuned PyOx Ligands

For chemists developing new asymmetric or site-selective reactions with transition metals like palladium, this compound serves as a valuable building block for generating a library of PyOx ligands. The presence of the chlorine atom provides a handle for further diversification (e.g., via cross-coupling reactions) or allows for the direct study of how a 4-halo substituent influences the electronic and steric environment of a metal catalyst [1]. Its procurement is essential for any project where the specific electronic asymmetry of the 4-chloro-pyridine-oxazoline motif is hypothesized to improve catalytic outcomes.

Preparation of Pyridine-Oxazoline Metal Complexes for Mechanistic Studies

This compound is a direct precursor for synthesizing well-defined palladium (and potentially other metal) complexes for fundamental mechanistic investigations. The 2015 study demonstrates its utility in forming a catalytically active Pd-PyOx complex [1]. Researchers focused on understanding the role of ligand electronics in controlling migratory insertion pathways in C-C bond-forming reactions would use this specific compound to generate a model complex and compare its behavior with complexes derived from other PyOx ligands.

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